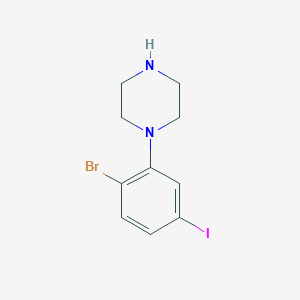

1-(2-Bromo-5-iodophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-5-iodophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrIN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNNXNIYLKHHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Arylpiperazine Scaffolds in Contemporary Pharmaceutical Research

The arylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to a variety of biological targets, making it a fertile starting point for drug discovery programs. benthamdirect.commdpi.com Arylpiperazines are integral components of numerous approved drugs, particularly those targeting the central nervous system (CNS) for conditions like depression, schizophrenia, and anxiety. benthamdirect.comingentaconnect.com

The success of this scaffold lies in its structural versatility. ingentaconnect.com The piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite positions, can be systematically modified at both the N1-aryl group and the N4-position. mdpi.com This modularity allows medicinal chemists to fine-tune the compound's interaction with specific receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, and to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The ability to generate large libraries of derivatives from this core structure facilitates comprehensive structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates. ingentaconnect.comnih.gov

The long-chain arylpiperazine framework, in particular, is a versatile template for designing CNS drugs that target crucial neurotransmitter systems. nih.gov The arylpiperazine core is also being investigated for a range of other therapeutic applications, including cancer and infectious diseases, highlighting its broad importance in pharmaceutical research. mdpi.comnih.gov

Table 1: Representative Approved Drugs Featuring the Arylpiperazine Scaffold

| Drug Name | Primary Therapeutic Use |

| Aripiprazole | Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Flibanserin | Treatment for hypoactive sexual desire disorder |

| Doxazosin | Antihypertensive |

| Cariprazine | Antipsychotic |

Strategic Importance of Halogenation Bromine and Iodine in Modulating Ligand Target Interactions

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties. acs.org While lighter halogens like fluorine and chlorine are often used to improve metabolic stability and physicochemical properties, the heavier halogens, bromine and iodine, are frequently incorporated to enhance binding affinity and selectivity. wikipedia.org

The strategic importance of bromine and iodine stems from their ability to form "halogen bonds" (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site (like an oxygen or nitrogen atom) on a biological target, such as a protein. wikipedia.orgfrontiersin.org The strength of this interaction generally follows the trend I > Br > Cl > F, making iodine and bromine potent tools for anchoring a ligand into a protein's binding pocket. wikipedia.org This enhanced binding can lead to significant improvements in a drug's potency and its ability to distinguish between closely related targets, thereby reducing off-target side effects. rsc.org

Table 2: Properties and Roles of Halogens in Drug Design

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Roles in Medicinal Chemistry |

| Fluorine (F) | 1.47 | 3.98 | Metabolic blocker, pKa modulation, conformation control |

| Chlorine (Cl) | 1.75 | 3.16 | Improved lipophilicity, can form halogen bonds |

| Bromine (Br) | 1.85 | 2.96 | Strong halogen bonding, enhances binding affinity and selectivity |

| Iodine (I) | 1.98 | 2.66 | Strongest halogen bonding, significant increase in affinity, used in radio-imaging |

Overview of Current Academic Research Directions for Novel Halogenated Arylpiperazine Derivatives

Strategies for the Construction of the 1-Arylpiperazine Core

The formation of the crucial C–N bond between an aromatic ring and a piperazine (B1678402) moiety is a central theme in the synthesis of many pharmacologically active compounds. nih.govbenthamdirect.com Several robust methods have been developed for this purpose, each with its own advantages and limitations regarding scope, cost, and reaction conditions. mdpi.comacs.org

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination has become a dominant and versatile method for the formation of carbon-nitrogen (C–N) bonds, particularly for coupling aryl halides with amines like piperazine. nih.govacs.org This palladium-catalyzed cross-coupling reaction is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups. researchgate.net The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide (or pseudohalide) with piperazine or a protected version like N-Boc-piperazine. mdpi.comresearchgate.net

The choice of ligand is critical for the success of the reaction, with various generations of phosphine ligands developed to improve reaction rates and expand the scope to include less reactive aryl chlorides. nih.gov While highly effective in laboratory and discovery chemistry, the cost of palladium and the need to remove residual metal from the final product can be concerns for large-scale industrial synthesis. mdpi.com However, recent advancements have focused on developing highly active catalysts that can be used at low loadings and solvent-free conditions to enhance the method's cost-effectiveness and environmental friendliness. nih.gov

Table 1: Example Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine nih.gov

| Aryl Chloride Substrate | Catalyst System | Base | Solvent | Time | Yield (%) |

| 4-Chloroanisole | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 10 min | 97 |

| 2-Chlorotoluene | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 10 min | 95 |

| 2-Chloroquinoline | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 10 min | 93 |

| 1-Chloronaphthalene | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 10 min | 89 |

Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) dba: Dibenzylideneacetone

Copper-Catalyzed Ullmann–Goldberg Reactions

The Ullmann–Goldberg reaction is a classical method for C–N bond formation, predating the palladium-catalyzed approaches. scispace.com This reaction utilizes a copper catalyst to couple an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann conditions often required harsh conditions, such as high temperatures (frequently over 200°C), polar aprotic solvents (like DMF or nitrobenzene), and stoichiometric amounts of copper. scispace.comwikipedia.org

Modern advancements have led to the development of more practical protocols using catalytic amounts of soluble copper salts (e.g., CuI) in the presence of a ligand, such as diamines or phenanthrolines, which facilitate the reaction under milder conditions. scispace.comwikipedia.org The Goldberg variation specifically refers to the coupling of an aryl halide with an aniline (B41778) or amide. wikipedia.orgnumberanalytics.com While it remains a viable alternative to the Buchwald-Hartwig reaction, concerns about the use of copper catalysts and potentially high reaction temperatures can limit its application in process chemistry. mdpi.com

Aromatic Nucleophilic Substitution (SNAr) on Activated or Electron-Deficient Arenes

Aromatic Nucleophilic Substitution (SNAr) is a powerful, metal-free method for forming C-N bonds. mdpi.com This reaction is contingent on the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to a suitable leaving group (typically a halogen) on the aromatic ring. rsc.orgnumberanalytics.com These activating groups stabilize the negative charge in the intermediate Meisenheimer complex, which is formed upon nucleophilic attack by the amine. numberanalytics.com

The reaction proceeds via a two-step addition-elimination mechanism. numberanalytics.com Due to the lack of a metal catalyst and often straightforward work-up procedures, SNAr reactions are highly favored in industrial and process chemistry for their cost-effectiveness and scalability. mdpi.comspringernature.com For instance, the synthesis of various pharmaceutical agents utilizes the SNAr reaction of an N-alkylpiperazine with an activated (hetero)aromatic chloride. mdpi.com

Reductive Amination Approaches

Reductive amination is a versatile strategy that can be used to either form the N-aryl bond or build the piperazine ring itself. mdpi.comresearchgate.net In one common approach, an arylpiperazine is synthesized via the reductive amination of an appropriate aldehyde with a pre-formed piperazine derivative using a reducing agent like sodium triacetoxyborohydride. mdpi.comrsc.org This method is widely used for N-alkylation to produce final drug products. mdpi.com

Alternatively, the piperazine ring can be constructed directly. A classic method involves the reaction of an aniline precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures. nih.govgoogle.com While this approach uses readily available starting materials, it often requires harsh conditions and can result in lower yields. google.com More modern, flow-chemistry-based approaches have been developed that utilize heterogeneously catalyzed reductive amination, offering a more efficient and scalable route. rsc.orgrsc.org

N-Alkylation using Halogenated Reagents

Direct N-alkylation is a fundamental and straightforward method for forming C-N bonds, typically proceeding through an SN2 mechanism. acs.org In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (e.g., alkyl chloride or bromide) and displacing the halide leaving group. acs.orgacsgcipr.org

While simple in principle, this method can be complicated by a lack of selectivity, often leading to overalkylation and the formation of mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts, which necessitates complex purification steps. acs.org To improve yields and minimize by-products, the reaction is often facilitated by the addition of a base to neutralize the hydrogen halide formed and sometimes by the addition of sodium or potassium iodide to promote the reaction with less reactive alkyl chlorides or bromides. mdpi.com

Regioselective Introduction of Bromo and Iodo Substituents onto the Aryl Moiety

The synthesis of this compound requires precise control over the placement of the halogen atoms on the phenyl ring. The piperazinyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. Therefore, direct halogenation of phenylpiperazine would likely yield the 4-halo derivative, making the synthesis of the 2,5-disubstituted pattern challenging via this route. A more controlled and regioselective synthesis typically starts with an appropriately pre-halogenated arene, onto which the piperazine ring is subsequently installed using one of the methods described in section 2.1.

Plausible strategies involve starting with materials like 1,4-dibromo-2-iodobenzene (B1317579) or 2-bromo-5-iodoaniline. The selective reaction at one of the halogenated positions, often exploiting the differential reactivity of C-I vs. C-Br bonds in palladium-catalyzed couplings, allows for the introduction of the piperazine moiety.

The introduction of halogens onto an aromatic ring is generally achieved through electrophilic aromatic halogenation.

Bromination : This can be accomplished using molecular bromine (Br₂) with a Lewis acid catalyst, or more commonly with N-bromosuccinimide (NBS), which is a milder and easier-to-handle source of electrophilic bromine. wku.edu The regioselectivity can be influenced by the solvent and reaction conditions. wku.edu

Iodination : Direct iodination with I₂ is often slow and reversible. More effective iodinating agents include N-iodosuccinimide (NIS), often activated with an acid catalyst, or combinations of an iodide salt with a strong oxidizing agent. organic-chemistry.org The use of reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has also been shown to be effective for the iodination of electron-rich aromatics. organic-chemistry.org

For a compound like this compound, a common synthetic approach involves the Buchwald-Hartwig amination of a dihalogenated benzene (B151609), such as 2-bromo-1-iodobenzene or a related precursor, with a protected piperazine. googleapis.comgoogle.com The differing reactivity of the C-I and C-Br bonds can be exploited to achieve regioselective coupling.

Table 2: Comparison of General Halogenation Methods for Arenes

| Halogenation Type | Common Reagent(s) | Typical Conditions | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temp | Mild, good regioselectivity for activated arenes. wku.edu |

| Bromine (Br₂) / FeBr₃ | Halogenated solvent | Classic, powerful, but can lack selectivity. | |

| Iodination | N-Iodosuccinimide (NIS) / TFA | CH₂Cl₂ or CH₃CN | Mild conditions, good for activated arenes. organic-chemistry.org |

| I₂ / Oxidizing Agent (e.g., HIO₃) | Acetic acid, H₂SO₄ | Stronger conditions for less reactive arenes. |

TFA: Trifluoroacetic acid

Direct Electrophilic Aromatic Halogenation Strategies

Direct electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. For a substrate like a phenylpiperazine, the piperazine group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring. However, the synthesis of a 2-bromo-5-iodo substituted phenylpiperazine via this method is complex due to selectivity issues.

Starting with 1-phenylpiperazine, a direct bromination would preferentially occur at the para-position, and to a lesser extent, the ortho-position. To achieve the 2,5-dihalo substitution pattern, one might start with a pre-halogenated precursor. For instance, starting with 1-(3-bromophenyl)piperazine, the bromine atom is a deactivating, ortho-, para-directing group. The piperazine ring is an activating, ortho-, para-director. The combined directing effects would likely lead to a mixture of products upon subsequent iodination.

Controlling the regioselectivity in such direct halogenations can be challenging. The outcome is influenced by the halogenating agent, catalyst, and reaction conditions. For instance, the use of N-halosuccinimides (NBS for bromination, NIS for iodination) in solvents like acetonitrile can provide a source of electrophilic halogen. Lewis acid catalysts such as FeCl₃ or AlCl₃ are often required to polarize the halogen-halogen bond, creating a more potent electrophile, especially for less reactive substrates.

Directed Ortho-Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium species can then be quenched with an electrophile, such as a halogen source, to install a substituent with high regioselectivity.

In the context of arylpiperazines, the piperazine nitrogen itself can act as a DMG. However, more commonly, a stronger directing group is employed on the aromatic ring to ensure high efficiency and selectivity. For instance, a synthetic route towards a related compound involved the use of a pivaloylamide group to direct an ortho-metalation-iodination sequence. nih.gov In this approach, an aniline precursor is first protected as a pivaloylamide. This amide group then directs lithiation to the ortho position, followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom regioselectively. Subsequent manipulation of the functional groups would then be required to install the piperazine ring and the second halogen.

An alternative approach could involve the ortho-lithiation of a protected 1-(2-bromophenyl)piperazine (B87059) derivative. The protection of the second nitrogen of the piperazine ring, for example with a Boc group, would be necessary to prevent side reactions. The bromine atom already present on the ring would influence the acidity of the neighboring protons, potentially facilitating lithiation at the desired position, which can then be reacted with an iodinating agent.

Halogen Exchange Reactions for Iodination

Halogen exchange reactions, particularly the Finkelstein reaction, offer a valuable method for the introduction of iodine onto an aromatic ring. This reaction typically involves the conversion of an aryl bromide or chloride to an aryl iodide using an iodide salt, often in the presence of a catalyst.

For the synthesis of this compound, one could envision a precursor such as 1-(2,5-dibromophenyl)piperazine. A selective halogen exchange could then be performed to replace one of the bromine atoms with iodine. The success of such a strategy would depend on the differential reactivity of the two bromine atoms.

Copper-catalyzed Finkelstein reactions have been shown to be effective for the iodination of aryl bromides. These reactions often utilize copper(I) iodide (CuI) as a catalyst in combination with a ligand, such as a diamine, and an iodide salt like sodium iodide (NaI). The choice of solvent and temperature is crucial for optimizing the reaction yield and selectivity.

More recently, photo-induced, metal-catalyst-free aromatic Finkelstein reactions have emerged as a milder alternative. These methods utilize UV light to promote the halogen exchange between an aryl bromide and an iodide source, often with a catalytic amount of molecular iodine. This approach avoids the use of metal catalysts and can be performed at room temperature, offering a greener synthetic route.

Advanced Synthetic Techniques and Reaction Optimization in Halogenated Arylpiperazine Synthesis

To improve the efficiency, selectivity, and environmental footprint of halogenated arylpiperazine synthesis, advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a widely used technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. oatext.commdpi.com The use of microwave irradiation in the synthesis of arylpiperazine derivatives has been shown to be particularly effective. mdpi.comnih.gov

For the synthesis of halogenated arylpiperazines, microwave heating can be applied to various reaction types, including nucleophilic aromatic substitution, cross-coupling reactions, and the formation of the piperazine ring itself. The rapid heating provided by microwaves can overcome the activation energy barriers of these reactions more efficiently, reducing the likelihood of side product formation.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Cyclodehydration | N'-Benzoyl-4-(bromomethyl)benzohydrazide | Microwave, P₂O₅/SiO₂ | High | mdpi.com |

| Pyrazoline Synthesis | Chalcones, Isonicotinic acid hydrazide | Microwave, Ethanol | Good | nih.gov |

| Coumarin Synthesis | Enaminones, Ammonium acetate | Microwave | 45% | mdpi.com |

This table presents examples of microwave-assisted synthesis for related heterocyclic compounds, illustrating the general applicability of the technique.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). wuxiapptec.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. wuxiapptec.comnih.gov

The synthesis of arylpiperazines can be adapted to flow chemistry setups. For instance, organolithium chemistry, which is often challenging in batch due to the need for very low temperatures and the handling of highly reactive intermediates, can be performed more safely and efficiently in a flow reactor. wuxiapptec.comnih.gov Halogen-lithium exchange reactions, a key step in some synthetic routes to halogenated arylpiperazines, can be precisely controlled in a flow system, minimizing side reactions. nih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process. wuxiapptec.com

| Reaction Type | Key Feature in Flow | Advantage | Reference |

| Organolithium Reactions | Precise temperature control, short residence time | Improved safety and yield at higher temperatures | wuxiapptec.com |

| Halogen-Lithium Exchange | Controlled mixing and residence time | Minimized side reactions | nih.gov |

| Multi-step API Synthesis | Telescoped reactions | Increased efficiency, reduced workup | nih.gov |

This table highlights the advantages of flow chemistry for reactions relevant to the synthesis of halogenated arylpiperazines.

Chemo- and Regioselectivity Considerations for Multi-Halogenated Compounds

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of multi-halogenated arylpiperazines like this compound. The directing effects of the substituents on the aromatic ring must be carefully considered and controlled.

The piperazine moiety is an activating ortho-, para-director, while halogens are deactivating ortho-, para-directors. When multiple halogens are present, their relative positions and electronic properties influence the site of subsequent reactions. For instance, in an electrophilic substitution on a bromo-iodophenyl ring, the position of the incoming electrophile will be determined by the interplay of the directing effects of the two halogens and the piperazine group.

To achieve high selectivity, several strategies can be employed:

Use of Directing Groups: As discussed in the context of DoM, a powerful directing group can override the inherent directing effects of other substituents, forcing the reaction to occur at a specific position.

Blocking Groups: Temporarily introducing a blocking group at a reactive position can prevent reaction at that site, directing the incoming group to the desired location. The blocking group can then be removed in a subsequent step.

Reaction Condition Optimization: The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome of a reaction. For example, in some halogenation reactions, changing the solvent can alter the ortho/para ratio of the products.

Sequential Halogenation: A stepwise introduction of the halogens, often involving protection and deprotection steps, allows for precise control over their placement. For example, one might start with a selective bromination, followed by a directed iodination at a different position.

Recent research has focused on developing catalytic systems that offer high regioselectivity in the halogenation of substituted arenes. For example, certain enzymatic halogenations using flavin-dependent halogenases have shown remarkable site-selectivity. nih.govacs.org While not yet a standard industrial method, these biocatalytic approaches hold promise for the future of selective halogenation.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to unequivocally determining the chemical structure of a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the piperazine ring.

Aromatic Region: The three protons on the phenyl ring would likely appear as complex multiplets or distinct doublets and doublets of doublets, with chemical shifts influenced by the electron-withdrawing bromo and iodo substituents.

Aliphatic Region: The eight protons of the piperazine ring would typically present as two multiplets corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the NH group. The integration of these signals would confirm the number of protons in each environment. For instance, in the related compound 1-(4-bromophenyl)piperazine, the aliphatic protons appear as multiplets around 3.36-3.39 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and type of carbon atoms.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, two of which (C-Br and C-I) would be quaternary and likely show lower intensity. The chemical shifts would be significantly affected by the attached halogens.

Aliphatic Carbons: Typically, two signals are observed for the piperazine ring carbons, reflecting the different electronic environments of the carbons attached to the aryl group versus those adjacent to the secondary amine. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound (C₁₀H₁₂BrIN₂), HRMS would be used to measure the exact mass of the protonated molecular ion ([M+H]⁺). This experimental mass would be compared to the calculated theoretical mass (366.9298 for [C₁₀H₁₃⁷⁹BrIN₂]⁺). A low mass error (typically <5 ppm) would confidently confirm the molecular formula. mdpi.com The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) for the molecular ion and bromine-containing fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. mdpi.comrsc.org

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) in the piperazine ring would be expected in the region of 3200-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring are found just below 3000 cm⁻¹. mdpi.com

C-N Stretch: The C-N stretching vibrations of the aryl-amine and alkyl-amine bonds would be observed in the fingerprint region, typically between 1250-1020 cm⁻¹.

Aromatic C=C Bending: Vibrations corresponding to the benzene ring would be seen in the 1600-1450 cm⁻¹ region.

C-Br and C-I Stretches: The carbon-halogen bonds would show absorptions in the lower frequency region of the spectrum.

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

HPLC is the standard method for determining the purity of non-volatile organic compounds. A validated HPLC method would involve:

Column: A reversed-phase column (e.g., C18) is commonly used for arylpiperazine analysis.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727) would be employed, often in a gradient elution mode to ensure good separation of potential impurities.

Detection: A UV detector would be used, with the detection wavelength set to a maximum absorbance for the compound (likely in the 250-260 nm range, as seen with similar compounds). caymanchem.com

Quantitation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity and Identification

GC-MS is a powerful technique for analyzing volatile compounds and impurities.

Separation: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) separates the compound from any volatile impurities based on their boiling points and interactions with the stationary phase. nih.gov

Identification: The mass spectrometer detector provides a mass spectrum for each eluting peak. The mass spectrum of this compound would show a molecular ion peak (m/z 366, considering the most common isotopes) and a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the piperazine ring, such as the loss of a C₂H₄N fragment, which is a common fragmentation pathway for N-arylpiperazines. nih.gov This fragmentation data serves as a "fingerprint" for identification.

Structural Elucidation of this compound: A Review of Available X-ray Crystallography Data

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound this compound. While the molecular structure can be predicted based on its constituent parts—a piperazine ring attached to a 2-bromo-5-iodophenyl group—the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing, remains undetermined by this definitive technique.

The lack of specific crystallographic information for this compound means that a detailed analysis of its solid-state structure and conformation, as would be provided by X-ray diffraction studies, cannot be presented at this time.

Insights from Related Phenylpiperazine Structures

Studies on various phenylpiperazine derivatives consistently show that the piperazine ring typically adopts a chair conformation , which is its most stable form. This conformation minimizes steric strain between the atoms of the ring. For instance, in the crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, the piperazine ring is found in a chair conformation with the two aryl substituents occupying the equatorial positions. rsc.org This arrangement is energetically favorable as it places the bulky substituent groups further apart. Similarly, the piperazine ring in (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(2,4-dichlorophenyl)prop-2-en-1-one also exhibits a chair conformation. nih.gov

In some instances, particularly in the presence of metal coordination or specific intramolecular interactions, the piperazine ring can be forced into a less stable boat conformation . This is observed in certain macrocyclic structures where the nitrogen atoms of the piperazine ring coordinate to a metal center. nih.gov

The orientation of the phenyl group relative to the piperazine ring is another important structural feature. In many 1-aroyl-4-(4-methoxyphenyl)piperazines, the plane of the phenyl ring is not coplanar with the piperazine ring, and the degree of twist can be influenced by the nature and position of substituents on the phenyl ring. iucr.org

Intermolecular interactions also play a crucial role in the crystal packing of these molecules. Weak C-H···O and C-H···π hydrogen bonds are commonly observed, linking molecules into larger supramolecular assemblies. nih.goviucr.org In halogenated derivatives, halogen···halogen and halogen···π interactions can also be significant in directing the crystal packing. mdpi.com

While these examples from related compounds provide a strong basis for predicting the likely structural features of this compound, they remain predictive. Definitive structural elucidation and conformational analysis for this specific compound will require its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Computational Chemistry and Molecular Modeling Studies of 1 2 Bromo 5 Iodophenyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(2-bromo-5-iodophenyl)piperazine. These calculations provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity and interaction with biological macromolecules.

Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP surface is particularly insightful as it visually represents the regions of positive and negative electrostatic potential on the molecule, highlighting areas prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a region of positive electrostatic potential (a σ-hole) on the iodine and bromine atoms, indicating their potential to act as halogen bond donors. iucr.org

The HOMO-LUMO energy gap is another critical parameter, as it is a determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, calculations of various molecular descriptors such as ionization potential, electron affinity, and chemical hardness provide a quantitative basis for its reactivity profile. These quantum chemical insights are invaluable for predicting how this compound might behave in a biological environment and for designing derivatives with enhanced activity. researchgate.netdntb.gov.uaacs.org

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for identifying potential biological targets for this compound and for understanding the specific interactions that stabilize the ligand-receptor complex. Given the structural similarities of arylpiperazines to known ligands for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, these would be logical starting points for docking studies. nih.govnih.govresearchgate.net

The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energy for different conformations and orientations. The results are typically ranked based on a scoring function that estimates the binding affinity. acs.org

A key focus of docking studies with this compound is the analysis of non-covalent interactions, particularly halogen bonds. The bromine and iodine substituents on the phenyl ring are capable of forming strong and directional halogen bonds with electron-rich atoms like oxygen and nitrogen in the amino acid residues of a protein's binding pocket. acs.orgnih.gov These interactions can significantly contribute to the binding affinity and selectivity of the compound.

Molecular docking simulations can provide estimates of binding affinities, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). acs.orgnih.gov These predictions are based on the scoring functions used in the docking software, which are calibrated to reproduce experimentally determined binding energies. While these predictions are not always perfectly accurate, they are incredibly useful for prioritizing compounds for synthesis and experimental testing.

Table 1: Predicted Binding Affinities of this compound for Various Receptors (Hypothetical Data)

| Target Receptor | Predicted Ki (nM) | Predicted IC50 (nM) | Key Interacting Residues (Hypothetical) |

| Serotonin 5-HT1A | 15.4 | 25.8 | ASP116, TYR390, PHE362 |

| Serotonin 5-HT2A | 89.2 | 150.1 | SER242, PHE340, TRP336 |

| Dopamine D2 | 45.7 | 76.9 | ASP114, SER193, PHE389 |

| Dopamine D3 | 22.1 | 37.2 | ASP110, SER192, PHE345 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not publicly available. The interacting residues are examples of those commonly found in the binding sites of these receptors.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. acs.orgnih.gov

By simulating the ligand-receptor complex in a realistic environment (e.g., solvated in water at physiological temperature and pressure), MD can reveal how the binding mode evolves over time. This can help to confirm the stability of the interactions predicted by docking and may uncover alternative binding poses. Analysis of the MD trajectory can also provide information on the conformational changes induced in the receptor upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a series of arylpiperazine derivatives, including this compound, a QSAR model could be developed using a variety of molecular descriptors. These descriptors can be based on 2D structural features (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D properties (e.g., molecular shape, electrostatic potential). The resulting QSAR equation can then be used to predict the biological activity of new derivatives and to identify the key structural features that are important for activity.

Table 2: Example of a QSAR Equation for Arylpiperazine Derivatives (Hypothetical)

| Dependent Variable | Equation | Statistical Parameters |

| log(1/IC50) | 0.5 * logP - 0.2 * MW + 1.5 * HBD + c | r² = 0.85, q² = 0.75 |

Note: This is a hypothetical QSAR equation for illustrative purposes. logP represents the lipophilicity, MW is the molecular weight, HBD is the number of hydrogen bond donors, and c is a constant. r² is the coefficient of determination, and q² is the cross-validated r², which are measures of the model's predictive power.

Through the integrated application of these computational techniques, a comprehensive understanding of the chemical and biological properties of this compound can be achieved. These in silico studies are crucial for guiding further experimental work and for unlocking the full therapeutic potential of this novel compound.

Preclinical Receptor Pharmacology and Ligand Target Interactions of 1 2 Bromo 5 Iodophenyl Piperazine

Serotonin (B10506) Receptor Subtype (5-HTR) Affinity and Selectivity Investigations

BIPP demonstrates notable affinity for several serotonin receptor subtypes, with research focusing on its interaction with 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors. These interactions are critical to understanding its potential pharmacological effects.

5-HT1A Receptor Binding and Functional Activity (Agonism/Antagonism)

Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands. researchgate.net The nature of the substituent on the phenyl ring of the piperazine (B1678402) moiety significantly influences the affinity for this receptor. scienceopen.com Studies on various arylpiperazines have shown that substitutions at the ortho or meta positions of the phenyl ring are crucial for 5-HT1A receptor affinity. scienceopen.com

Research on long-chain arylpiperazines (LCAPs), a class to which BIPP belongs, has been extensive in the context of 5-HT1A receptor binding. researchgate.net For instance, some LCAPs exhibit high affinity for 5-HT1A receptors, with Kᵢ values in the nanomolar range. researchgate.net Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to determine the functional activity of these ligands, characterizing them as agonists, partial agonists, or antagonists. researchgate.netnih.gov For example, some coumarin-piperazine derivatives have been identified as 5-HT1A receptor antagonists. scienceopen.comresearchgate.net

Table 1: 5-HT1A Receptor Binding Affinity of Selected Arylpiperazine Derivatives

| Compound | Substituent | Kᵢ (nM) | Reference |

|---|---|---|---|

| 1 | 2-OCH₃ | 16 | researchgate.net |

| 2 | 3-Cl | 32 | researchgate.net |

| 3 | 3-CF₃ | 26 | researchgate.net |

| 4 | 2-OCH₃ | 33 | researchgate.net |

This table is for illustrative purposes and shows the affinity of related compounds to highlight the structure-activity relationships within the arylpiperazine class.

5-HT2A and 5-HT2C Receptor Binding and Functional Activity

The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2C, and 5-HT2B subtypes, are G protein-coupled receptors that share similar amino acid compositions with adrenergic and dopaminergic receptors. researchgate.netresearchgate.net Phenylalkylamines and related compounds often exhibit affinity for both 5-HT2A and 5-HT2C receptors, frequently with a lack of high selectivity between these two subtypes. acs.org

The functional activity of ligands at these receptors is a key area of investigation. For example, the hallucinogenic effects of certain phenylisopropylamines are believed to be mediated by their agonist activity at 5-HT2A receptors. Functional assays are used to characterize compounds as agonists or antagonists. For instance, the hyperthermic effects induced by agonists like (+/-) 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and m-chlorophenylpiperazine (m-CPP) can be attenuated by 5-HT2A/2C receptor antagonists. nih.gov

5-HT7 Receptor Interactions

Arylpiperazine derivatives have also been identified as potent ligands for the 5-HT7 receptor. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have revealed that modifications to the arylpiperazine structure can significantly impact 5-HT7 receptor affinity. For example, certain 1-(2-biphenyl)piperazine derivatives show nanomolar affinity for the 5-HT7 receptor with high selectivity over 5-HT1A and α1-adrenergic receptors. researchgate.net

Functional studies are crucial to determine whether these ligands act as agonists or antagonists. researchgate.net Some compounds in this class have demonstrated antagonistic properties in functional assays, such as those measuring cAMP production. mdpi.com

Dopamine (B1211576) Receptor Subtype (DR) Affinity and Selectivity Studies (e.g., D2, D3)

The arylpiperazine moiety is a common scaffold in the design of ligands for dopamine D2 and D3 receptors. nih.govnih.govacs.org Many arylpiperazine derivatives exhibit high affinity for both D2 and D3 receptors, with some showing a preference for the D3 subtype. nih.govacs.org

The affinity and selectivity of these compounds are influenced by the substituents on the aryl ring and the nature of the linker connecting the piperazine to other structural components. nih.govresearchgate.net For example, in a series of hybrid molecules, the presence of the piperazine moiety contributed to enhanced affinity for D2 and D3 receptors. acs.org Functional assays, such as [³⁵S]GTPγS binding, are used to characterize the agonist or antagonist properties of these ligands at dopamine receptors. nih.gov

Table 2: Dopamine Receptor Binding Affinities of Selected Arylpiperazine Derivatives

| Compound | Receptor | Kᵢ (nM) | D₂/D₃ Selectivity | Reference |

|---|---|---|---|---|

| Compound 9b | D₂ | 347 | 289 | nih.gov |

| D₃ | 1.20 | |||

| Compound 22 | D₂ | 70.6 | 30 | nih.gov |

| D₃ | 2.35 | |||

| (-)-24b (D-520) | D₂ | 41.8 | - | acs.org |

| D₃ | 0.35 |

This table presents data for related compounds to illustrate the range of affinities and selectivities observed within this chemical class.

Sigma Receptor (σR) Affinity and Selectivity Studies (σ1, σ2)

The sigma receptor family, consisting of σ1 and σ2 subtypes, represents another important target for arylpiperazine derivatives. google.comnih.gov These receptors are involved in a variety of physiological and pathological processes. nih.gov Many piperazine-containing compounds exhibit high affinity for sigma receptors. google.comacs.org

The selectivity between σ1 and σ2 receptors is a critical factor. mdpi.com Some compounds show high affinity and selectivity for the σ1 receptor, while others are more selective for the σ2 receptor. mdpi.comresearchgate.net The functional consequences of binding to these receptors are an active area of research. nih.gov

Enzyme Interaction and Inhibition Profile (e.g., Dehydrogenases, LpxH, PARP-1)

While direct enzymatic inhibition data for 1-(2-bromo-5-iodophenyl)piperazine is not extensively detailed in published literature, the broader class of phenylpiperazine derivatives has been investigated as inhibitors of several key enzymes. The activity is highly dependent on the complete molecular structure of the derivative.

LpxH Inhibition: The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is a critical component of the Raetz pathway for lipid A biosynthesis in the majority of Gram-negative bacteria. nih.govnih.gov Its essential role makes it a prime target for the development of new antibiotics. nih.govnih.gov Research into sulfonyl piperazine compounds has identified them as potent LpxH inhibitors. nih.govnih.gov

In structure-activity relationship (SAR) studies of these sulfonyl piperazine inhibitors, the nature of the substitution on the phenyl ring of the piperazine moiety was found to be critical for inhibitory activity. One study that synthesized and tested a series of analogues found that a meta-bromophenyl piperazine derivative (JH-LPH-06) exhibited the strongest inhibition of LpxH activity among the tested compounds, inhibiting 74% of LpxH activity at a concentration of 1 μM. nih.gov This highlights the significance of the bromo-phenylpiperazine scaffold in designing LpxH inhibitors. The inhibition of LpxH is advantageous as it not only disrupts the synthesis of lipid A but also leads to the accumulation of toxic precursor metabolites, providing a dual mechanism of antibacterial action. nih.gov

Table 1: LpxH Inhibitory Activity of Selected Sulfonyl Piperazine Analogs

| Compound Name | Phenyl Piperazine Substitution | % LpxH Inhibition (at 1 µM) |

|---|---|---|

| JH-LPH-06 | m-bromophenyl | 74% |

| JH-LPH-07 | N/A | Useful Level |

| JH-LPH-08 | N/A | Useful Level |

| JH-LPH-25 | N/A | Useful Level |

Data sourced from reference nih.gov. Note: "N/A" indicates data was not available in the provided source.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks. researchgate.netnih.gov Inhibitors of PARP-1 have emerged as a significant class of anticancer drugs, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. researchgate.netnih.gov

The piperazine ring is a structural motif present in numerous PARP-1 inhibitors. nih.govresearchgate.net These inhibitors typically function by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain of the enzyme. researchgate.net While various piperazine derivatives, such as those linked to naphthoquinone or benzodiazepine (B76468) scaffolds, have been designed and evaluated for PARP-1 inhibition, specific inhibitory data for this compound against PARP-1 is not documented in the available literature. nih.govnih.govacs.org

Dehydrogenases: There is no available information from the searched literature indicating any studied interaction or inhibition profile of this compound with dehydrogenases.

Development and Preclinical Evaluation of Radiolabeled Analogues for Molecular Imaging (e.g., [¹²³I], [¹²⁵I] derivatives)

The presence of bromo and iodo substituents on the phenyl ring of this compound makes it an ideal candidate for the development of radiolabeled analogues for molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and for preclinical research. The bromine atom serves as an excellent precursor for radioiodination reactions to introduce isotopes such as iodine-123 ([¹²³I]) for SPECT imaging or iodine-125 (B85253) ([¹²⁵I]) for in vitro and preclinical studies. nih.govnih.gov

The general strategy involves synthesizing a stable precursor, such as a bromophenyl or a tributylstannylphenyl derivative, which can then be radiolabeled in the final step. For instance, 1-(2-bromophenyl)piperazine (B87059) has been utilized as a starting material to synthesize precursors for potential radiolabeling. nih.gov The radioiodination can be achieved through methods like copper-assisted nucleophilic exchange of a bromine atom or electrophilic substitution on a stannylated precursor. nih.govnih.govresearchgate.net This approach allows for the production of high specific activity radioligands, which is crucial for in vivo imaging to ensure that the administered tracer dose does not cause pharmacological effects. nih.gov

In Vitro Radioligand Binding and Autoradiography

Before advancing a radiolabeled compound to in vivo studies, its binding characteristics are thoroughly evaluated in vitro. These studies are essential to confirm that the radioligand binds with high affinity and selectivity to its intended biological target.

Radioligand Binding Assays: Saturation binding assays are performed using tissue homogenates containing the target receptor or enzyme. These experiments involve incubating the tissue with increasing concentrations of the radioligand (e.g., an [¹²⁵I]-labeled analogue of this compound) to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). nih.gov The Kd value represents the affinity of the radioligand for the target, with lower values indicating higher affinity. Bmax reflects the concentration of binding sites in the tissue. nih.gov Competition binding assays are also conducted, where the ability of the non-radiolabeled compound and other reference drugs to displace the radioligand from its binding site is measured. This provides the inhibitory constant (Ki), another measure of binding affinity. snmjournals.org

Table 2: Illustrative In Vitro Binding Parameters for a Hypothetical [¹²⁵I]-labeled Phenylpiperazine Radioligand

| Parameter | Value | Description |

|---|---|---|

| Kd | 0.24 ± 0.01 nM | Equilibrium dissociation constant, a measure of affinity. |

| Bmax | 472 ± 13 fmol/mg protein | Maximum density of binding sites. |

| Ki | 0.5 mmol/L | Inhibitory constant from competition assay. |

This table is illustrative, based on methodologies and data presentation from references nih.govsnmjournals.org for similar radiolabeled compounds.

Autoradiography: Autoradiography is a technique used to visualize the distribution of the radioligand's binding sites within tissue sections. nih.gov Thin slices of tissue (e.g., from the brain or a tumor) are incubated with the radiolabeled compound, washed to remove non-specifically bound ligand, and then exposed to a radiation-sensitive film or detector. nih.govnih.gov The resulting image reveals the precise anatomical localization of the target sites, providing valuable information about the target's distribution that complements the quantitative data from homogenate binding assays.

In Vivo Radioligand Stability and Specific Binding in Preclinical Models

Following successful in vitro characterization, the radiolabeled analogue is evaluated in preclinical animal models (e.g., mice or rats) to assess its in vivo behavior.

Stability and Biodistribution: A critical characteristic for an in vivo imaging agent is its stability in the body. An unstable radioligand can release its radioisotope, leading to non-specific signal and inaccurate imaging. For radioiodinated compounds, stability is often assessed by measuring radioactivity uptake in the thyroid gland; low thyroid uptake suggests minimal deiodination. snmjournals.org

Biodistribution studies involve injecting the radioligand into animals and, at various time points, measuring the radioactivity concentration in different organs and tissues. snmjournals.orgnih.gov The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies reveal how the compound is absorbed, distributed throughout the body, and cleared (e.g., via the liver or kidneys). High uptake in the target tissue relative to background tissues (like muscle or blood) is essential for clear imaging. snmjournals.org

Table 3: Representative Biodistribution Data for a [¹²³I]-labeled Benzylpiperazine Derivative in B16F0 Melanoma-Bearing Mice (1h post-injection)

| Tissue | Uptake (%ID/g) |

|---|---|

| Blood | 2.10 |

| Heart | 1.85 |

| Lung | 1.95 |

| Liver | 15.10 |

| Spleen | 0.85 |

| Kidney | 2.05 |

| Muscle | 0.60 |

| Brain | 0.15 |

| Tumor | 13.00 |

Data represents an example from a similar class of compounds and is adapted from reference snmjournals.org.

Specific Binding: To confirm that the uptake observed in a target tissue is due to specific binding to the intended receptor or enzyme, in vivo competition studies are performed. snmjournals.org In these experiments, one group of animals receives only the radioligand, while another group is pre-treated with a high dose of a non-radiolabeled competitor drug that is known to block the target sites. A significant reduction in radioligand uptake in the target tissue of the pre-treated group compared to the control group confirms specific, receptor-mediated binding in vivo. snmjournals.orgresearchgate.net

Structure Activity Relationship Sar Investigations of 1 2 Bromo 5 Iodophenyl Piperazine Derivatives

Systematic Modification of the Aryl Moiety and Halogen Substituents

The nature and position of substituents on the aryl ring of phenylpiperazine derivatives are critical determinants of their pharmacological profile.

Positional Isomerism Effects (Ortho, Meta, Para) of Bromine and Iodine on Biological Activity

The specific placement of halogen atoms on the phenyl ring significantly impacts the biological activity of arylpiperazine compounds. Studies on various classes of receptor ligands have consistently demonstrated that the ortho, meta, and para positions are not equivalent in terms of their contribution to receptor affinity and selectivity.

For instance, in a series of pyridazinone derivatives designed as monoamine oxidase B (MAO-B) inhibitors, a bromine atom at the meta position of the phenyl ring resulted in more potent inhibitory activity compared to a para substitution. mdpi.comresearchgate.net Specifically, the meta-bromo substituted compound (T6) exhibited a significantly lower IC50 value (0.013 µM) for MAO-B inhibition than its para-bromo counterpart (T7). mdpi.comresearchgate.net This highlights the critical role of substituent positioning in optimizing ligand-target interactions.

Similarly, research on coumarin-piperazine derivatives has shown that substituents in the ortho or meta position of the phenyl ring on the piperazine (B1678402) moiety have a decisive effect on the affinity for 5-HT1A receptors. scienceopen.comnih.gov In contrast, substitutions at the para position often lead to a decrease in affinity. scienceopen.comnih.gov This suggests that the steric and electronic properties of the ligand, dictated by the substituent's position, are finely tuned to the topology of the receptor's binding pocket.

Furthermore, studies on aryl iodides have indicated that meta-iodo-substituted arenes are generally more resistant to in vivo deiodination compared to their ortho or para isomers. nih.gov This increased metabolic stability of meta-iodo compounds can lead to improved pharmacokinetic profiles and sustained therapeutic effects. nih.gov

In the context of 1-(2-Bromo-5-iodophenyl)piperazine, the bromine atom is in the ortho position, and the iodine atom is in the meta position relative to the point of attachment of the piperazine ring. Based on the general principles observed in related structures, this specific arrangement is likely to have a profound influence on its biological activity, potentially contributing to both high affinity and favorable metabolic stability.

Table 1: Effect of Halogen Position on MAO-B Inhibitory Activity

| Compound | Halogen Position | IC50 (µM) for MAO-B |

| T6 | meta-Bromo | 0.013 |

| T7 | para-Bromo | >0.20 |

This table is based on data from a study on pyridazinone derivatives and illustrates the general principle of positional isomerism effects. mdpi.comresearchgate.net

Influence of Different Halogen Combinations and Other Aryl Substituents on Receptor Binding and Selectivity

The interplay of different halogen atoms and other substituents on the aryl ring is a key factor in determining the receptor binding affinity and selectivity of phenylpiperazine derivatives. The electronic properties and size of the halogens (Fluorine < Chlorine < Bromine < Iodine) play a significant role in these interactions.

In a study of non-piperazine-substituted chalcones, the electronegativity of functional groups at the para position of both aromatic rings was found to influence inhibitory activity. nih.gov A decrease in electronegativity of the substituent was correlated with a decrease in inhibitory potency. For example, a compound with bromine at the para position of one ring and fluorine at the para position of the other showed lower IC50 (higher potency) than a similar compound with chlorine and a methoxy (B1213986) group, respectively. nih.gov

The combination of halogens can also be crucial. For instance, difluorination of aryl iodides has been shown to increase their resistance to in vivo deiodination. nih.gov This suggests that the presence of multiple halogens can enhance the metabolic stability of the compound.

Beyond halogens, other aryl substituents also modulate activity. In a series of coumarin-piperazine derivatives, the introduction of a methoxy group at the ortho position of the phenyl ring at the piperazine moiety led to high affinity for α1A and D2 receptors. scienceopen.com In contrast, introducing -NO2 and -OCH3 groups at the para position resulted in lower affinity for 5-HT1A and D2A receptors. scienceopen.comnih.gov

Table 2: Influence of Aryl Substituents on Receptor Affinity of Coumarin-Piperazine Derivatives

| Substituent on Phenyl Ring | Receptor Affinity |

| o-methoxy | High affinity for α1A and D2 |

| p-NO2 | Lower affinity for 5-HT1A and D2A |

| p-OCH3 | Lower affinity for 5-HT1A and D2A |

This table is based on data from studies on coumarin-piperazine derivatives and illustrates the general principle of how different aryl substituents can influence receptor binding. scienceopen.comnih.gov

Steric and Electronic Effects of Halogenation on Ligand-Target Interactions and Functional Efficacy

The steric and electronic properties of halogen atoms are fundamental to their role in modulating ligand-target interactions and, consequently, the functional efficacy of a drug molecule. The introduction of halogens can influence a molecule's conformation, lipophilicity, and ability to form specific interactions like halogen bonds. researchgate.net

Steric Effects: The size of the halogen atom (iodine being the largest) can have significant steric implications. researchgate.net In some cases, bulkier substituents can be accommodated by the receptor's binding site, while in others, they may lead to steric clashes, reducing affinity. acs.org For example, in the context of 5-HT1A and α1 receptors, the meta position of the phenylpiperazine ring appears to be important for selectivity, with the 5-HT1A receptor being more accommodating of bulky substituents than the α1 receptor. acs.org The para position, for both receptors, represents a region with limited space. acs.org

Electronic Effects and Halogen Bonding: Halogen atoms, particularly chlorine, bromine, and iodine, can act as Lewis acids and form non-covalent interactions known as halogen bonds (X-bonds) with electron-donating atoms like oxygen and nitrogen in the receptor's amino acid residues. acs.orgacs.org The strength of these bonds generally increases from chlorine to iodine. acs.org These interactions can be highly directional and contribute significantly to binding affinity and selectivity. acs.orgacs.org The electrostatic potential around a halogen atom is anisotropic, with a region of positive potential (the σ-hole) on the outermost portion of the halogen, which facilitates these attractive interactions. researchgate.net

In this compound, both bromine and iodine atoms can potentially engage in halogen bonding. researchgate.net The electronic-withdrawing nature of these halogens will also influence the electronic properties of the phenyl ring, impacting its interaction with the target receptor. The combination of these steric and electronic effects, arising from the specific halogenation pattern, is a key determinant of the compound's biological activity.

Modifications of the Piperazine Ring System

The piperazine ring is a common scaffold in many biologically active compounds, and its modification can significantly impact pharmacological properties. researchgate.netresearchgate.net

N-Substitution Effects on Receptor Affinity and Selectivity

The nitrogen atoms of the piperazine ring provide convenient points for substitution, and the nature of the substituent at the N4-position of the phenylpiperazine core is a critical determinant of receptor affinity and selectivity. researchgate.netnih.gov

Studies on various classes of phenylpiperazine derivatives have shown that modifying the N-substituent can drastically alter the pharmacological profile. For example, in a series of dopamine (B1211576) D2/D3 receptor ligands, various N-aromatic and bulky substitutions on the piperazine moiety were well-tolerated by both receptors. nih.gov A 2-substituted pyridine (B92270) derivative exhibited the highest affinity and selectivity for the D3 receptor. nih.gov

In the development of serotonin (B10506) receptor ligands, N-substitution has been extensively explored. For instance, N-(4-bromobenzyl) substitution on certain phenylalkylamines and indolylalkylamines resulted in compounds with very high affinity for 5-HT2A receptors and over 100-fold selectivity. nih.gov This highlights how a specific N-substituent can confer high selectivity for a particular receptor subtype.

The introduction of a third substituent on the piperazine ring itself, creating a 1,2,4-trisubstituted piperazine, can also influence receptor affinity. Some of these trisubstituted compounds have shown higher affinity for 5-HT2A receptors compared to their disubstituted counterparts. nih.gov

The size, shape, and electronic properties of the N-substituent all contribute to how the ligand fits into the receptor binding pocket and interacts with key amino acid residues. Therefore, systematic modification of the N-substituent is a common strategy in drug design to optimize potency and selectivity.

Table 3: Effect of N-Substitution on Receptor Binding

| N-Substituent | Target Receptor | Effect on Affinity/Selectivity |

| 2-substituted pyridine | Dopamine D3 | High affinity and selectivity |

| 4-bromobenzyl | 5-HT2A | High affinity and >100-fold selectivity |

| Methyl (on piperazine ring) | 5-HT2A | Increased affinity in some cases |

This table provides examples from different studies to illustrate the general principle of N-substitution effects. nih.govnih.govnih.gov

Conformational Analysis of the Piperazine Ring and its Impact on Ligand-Target Recognition

The piperazine ring typically adopts a chair conformation. However, the presence of substituents can influence its conformational preference and flexibility, which in turn affects how the ligand is recognized by its target receptor.

The conformational state of the piperazine ring can influence the relative orientation of the substituents at the N1 and N4 positions. This spatial arrangement is crucial for optimal interaction with the receptor binding site. For instance, in a study of sigma receptor ligands, the piperidine (B6355638) moiety was compared to the piperazine moiety to understand the impact of the ring structure on binding. semanticscholar.org

Molecular dynamics simulations of 1,2,4-trisubstituted piperazine derivatives have suggested that the presence of a third substituent on the piperazine ring can have a stabilizing effect on the ligand-receptor complex. nih.gov This stabilization could arise from a more favorable conformation of the piperazine ring within the binding pocket.

The flexibility of the piperazine ring can also be a factor. A more rigid ring system might pre-organize the substituents in a bioactive conformation, leading to higher affinity, but it could also prevent the ligand from adapting to the binding site. Conversely, a more flexible ring might allow for an induced fit but could also have an entropic penalty upon binding.

Therefore, the conformational properties of the piperazine ring are an important consideration in the design of phenylpiperazine-based ligands, as they directly impact the three-dimensional structure of the molecule and its ability to engage with the target receptor.

Pharmacophore Elucidation and Design Principles for Halogenated Arylpiperazine Ligands

The development of targeted ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, frequently utilizes the arylpiperazine scaffold. This "privileged structure" is versatile, allowing for systematic modifications to fine-tune affinity, selectivity, and functional activity. mdpi.com For derivatives of this compound, understanding the structure-activity relationships (SAR) and the underlying pharmacophoric features is crucial for designing new, more potent, and selective agents. The pharmacophore for these ligands is generally defined by a set of key chemical features that govern their interaction with the receptor's binding site.

A widely accepted pharmacophore model for arylpiperazine ligands includes several key interaction points. nih.govresearchgate.netchalcogen.ro The foundational elements consist of a protonatable nitrogen atom within the piperazine ring, which typically forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs, anchoring the ligand in the binding pocket. mdpi.comresearchgate.net This is complemented by a hydrophobic aryl group that engages in aromatic interactions with the receptor. nih.govchalcogen.ro The nature and substitution pattern of this aryl ring, particularly with halogens, are critical determinants of ligand affinity and selectivity.

Computational modeling and molecular dynamics simulations have further refined these models, revealing the significance of halogen bonding—a noncovalent interaction between a halogen atom and a Lewis base—in the binding of halogenated arylpiperazines. uj.edu.pl Studies on dopamine D4 and serotonin 5-HT7 receptors have identified specific amino acid residues that act as "hot spots" for halogen bonds, significantly enhancing binding affinity. uj.edu.placs.org For instance, trajectory analysis for arylpiperazine fragments targeting the D4 receptor confirmed the key role of a valine residue (V5x40) as a primary site for these interactions. uj.edu.pl

Design principles for these ligands are derived from extensive SAR studies, which correlate structural modifications with changes in biological activity. For halogenated arylpiperazines, these principles revolve around the type, number, and position of halogen substituents on the aromatic ring.

Key Design Principles:

Protonatable Amine: The basic nitrogen (N4) of the piperazine ring is essential for the primary anchoring interaction with a conserved aspartate residue in the receptor binding site. mdpi.comresearchgate.net

Aromatic Moiety: The phenyl ring engages in hydrophobic and aromatic (e.g., pi-pi or CH-π) interactions with non-polar pockets within the receptor. nih.govresearchgate.net

Halogen Substitution: The introduction of halogens on the aryl ring can significantly influence binding affinity. This effect is position-dependent and is often attributed to the formation of halogen bonds with specific residues in the binding pocket. uj.edu.placs.org For example, in a series of 5-[2-(4-arylpiperazin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazole-2-thiones, halogenated derivatives showed higher affinity for D2 and 5-HT1A receptors compared to their non-halogenated counterparts. researchgate.net

Positional Isomerism: The position of the halogen on the aryl ring is critical for selectivity. For instance, analysis of ortho- and meta-substituted phenylpiperazines revealed that high field (F) values (indicating electron-withdrawing character) increase affinity for 5-HT1A receptors while decreasing it for α1-adrenergic sites, suggesting that this parameter can be tuned to achieve selectivity. uab.cat

Bulky Substituents: The receptor's active site often has specific steric requirements. While the 5-HT1A receptor can accommodate bulky substituents in certain regions, others like the α1-adrenergic receptor are more restricted. uab.cat This differential tolerance can be exploited to design selective ligands.

The following table summarizes SAR findings for a series of phenylpiperazine derivatives, illustrating the impact of halogen substitution on receptor affinity.

| Compound | Aryl Substitution | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| WAY-100635 | 2-Methoxyphenyl | 5-HT1A | - | acs.org |

| LP-211 | - | 5-HT7 | - | acs.org |

| JH-LPH-06 | m-bromophenyl | LpxH | High Inhibition | nih.gov |

| EF-7412 | m-NHSO2Et | 5-HT1A | 27 | uab.cat |

| EF-7412 | m-NHSO2Et | α1 | > 1000 | uab.cat |

| Compound 18 | 1-(2-methoxyphenyl) | 5-HT1A | 0.6 | nih.gov |

These principles, derived from a combination of empirical SAR data and computational modeling, guide the rational design of halogenated arylpiperazine ligands. By strategically placing halogen atoms on the aryl scaffold, researchers can enhance interactions with specific receptor subpockets, thereby improving binding affinity and achieving the desired selectivity profile for therapeutic applications.

Preclinical in Vitro Biological System Studies of 1 2 Bromo 5 Iodophenyl Piperazine

Cell-Based Functional Assays for Receptor Agonism/Antagonism and Signal Transduction

Arylpiperazine derivatives are a significant class of ligands for serotonin (B10506) (5-HT) receptors. researchgate.net Studies on various substituted arylpiperazines have revealed their potential to act as either agonists or antagonists at these receptors, influencing signal transduction pathways. For instance, research on 1-(2-biphenyl)piperazine derivatives has identified compounds with high affinity for the 5-HT7 receptor, acting as either agonists or antagonists. researchgate.net Specifically, some para-substituted 2-biphenyl-piperazines demonstrated high selectivity and antagonistic properties towards the 5-HT7 receptor. researchgate.net

Furthermore, investigations into the 5-HT2C receptor isoforms have shown that the affinity of various agonists is higher at the unedited INI isoform compared to the fully edited VSV isoform, while antagonist affinity remains unchanged between the two. nih.gov This suggests that the coupling efficiency to G-proteins, which is higher in the INI isoform, plays a crucial role in agonist binding. nih.gov While these studies focus on related arylpiperazine compounds, they provide a framework for understanding how 1-(2-bromo-5-iodophenyl)piperazine might interact with serotonin receptors and modulate their signaling.

The table below summarizes the receptor binding profiles of some arylpiperazine compounds, highlighting the potential for varied activity based on substitution patterns.

| Compound Class | Receptor Target | Observed Activity |

| 1-(2-Biphenyl)piperazines | 5-HT7 | Agonist or Antagonist researchgate.net |

| Substituted 2-Biphenyl-piperazines | 5-HT7 | Antagonistic researchgate.net |

| Various Arylpiperazine Agonists | 5-HT2C (INI isoform) | Higher Affinity nih.gov |

In Vitro Enzyme Activity Assays and Mechanistic Studies

The inhibitory potential of piperazine (B1678402) derivatives extends to various enzymes. For example, 1-(2-Bromophenyl)piperazine (B87059) has been reported to inhibit dehydrogenase activity. biosynth.com Dehydrogenases are crucial enzymes that catalyze oxidation-reduction reactions, and their inhibition can have significant metabolic consequences. biosynth.comnih.gov

In the context of cancer research, piperazine-substituted compounds have been investigated as potential inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. nih.gov Studies on piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives have explored their potential as PARP-1 inhibitors. nih.gov

The table below illustrates the enzymatic targets of some piperazine derivatives.

| Compound/Derivative | Enzyme Target | Effect |

| 1-(2-Bromophenyl)piperazine | Dehydrogenase | Inhibition biosynth.com |

| Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | PARP-1 | Potential Inhibition nih.gov |

Investigation of Cellular Signaling Pathway Modulation (e.g., stress responses, apoptotic pathways)

Piperazine derivatives have been shown to modulate various cellular signaling pathways, including those involved in stress responses and apoptosis. For instance, some novel 1-(2-hydroxyethyl)piperazine derivatives have been found to protect human cells from radiation-induced apoptosis. semanticscholar.org This suggests an interference with the signaling cascades that lead to programmed cell death following DNA damage.

Glutamatergic modulation of cerebellar interneuron activity, which involves an enhancement of GABA release, has been shown to require protein kinase A (PKA) and RIM1α signaling. nih.gov This highlights the intricate role of signaling pathways in neuronal communication that can be potentially influenced by compounds targeting associated receptors. The activation of PKA is a crucial step in the long-term potentiation of inhibitory synapses. nih.gov

Furthermore, the ligand-regulated nuclear receptor PPARβ/δ, which plays a role in various disease-related biological processes, can be modulated by certain piperazine-containing compounds. acs.org A derivative, (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), was identified as a PPARβ/δ-selective ligand with inverse agonistic properties, enhancing transcriptional corepressor recruitment and down-regulating a target gene. acs.org

| Compound/Derivative Class | Signaling Pathway/Process | Observed Effect |

| 1-(2-Hydroxyethyl)piperazines | Radiation-induced apoptosis | Protection semanticscholar.org |

| Not Specified | Glutamatergic modulation via PKA/RIM1α | Enhancement of GABA release nih.gov |